molecular formula C6H13N B8183672 trans-2-Methyl-cyclopentylamine

trans-2-Methyl-cyclopentylamine

Cat. No.: B8183672
M. Wt: 99.17 g/mol
InChI Key: TYDMZADCGUWTCH-PHDIDXHHSA-N
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Description

trans-2-Methyl-cyclopentylamine: is an organic compound belonging to the class of cycloalkylamines It features a cyclopentane ring substituted with a methyl group at the second position and an amine group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-cyclopentylamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyl-cyclopentylamine can undergo oxidation reactions to form corresponding imines or oximes, depending on the oxidizing agents used.

    Reduction: Reduction of this compound can yield various amine derivatives, depending on the reducing conditions.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Various amine derivatives.

    Substitution: Halogenated cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of trans-2-Methyl-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparison with Similar Compounds

    Cyclopentylamine: A simpler analog without the methyl substitution.

    trans-2-Methyl-cyclohexylamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    trans-2-Methyl-cyclopropylamine: A smaller ring analog with different steric properties.

Uniqueness: trans-2-Methyl-cyclopentylamine is unique due to its specific ring size and substitution pattern, which confer distinct steric and electronic properties. These characteristics make it a valuable compound for studying structure-activity relationships and developing specialized applications in various fields .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMZADCGUWTCH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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